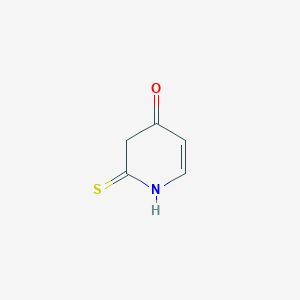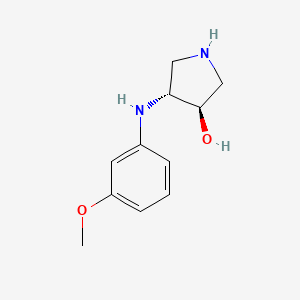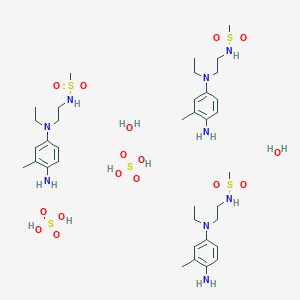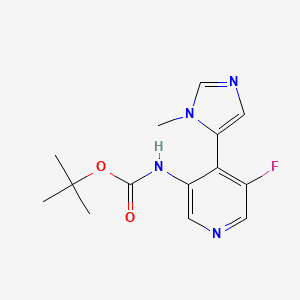
2-Sulfanylidene-2,3-dihydropyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxo-2,3-dihydropyridin-4(1H)-one is a heterocyclic compound containing a sulfur atom and a pyridinone ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydropyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a β-keto ester with thiourea in the presence of a base, such as sodium ethoxide, to form the desired heterocycle.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Thioxo-2,3-dihydropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the carbonyl or thioxo group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of 2-Thioxo-2,3-dihydropyridin-4(1H)-one depends on its specific interactions with molecular targets. It may act by:
Inhibiting enzymes: Binding to active sites and blocking enzyme activity.
Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription.
Modulating signaling pathways: Affecting cellular signaling pathways involved in growth, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidin-4-one: Another sulfur-containing heterocycle with similar properties.
2-Thioxo-1,2-dihydropyridin-3-one: A related compound with a different substitution pattern on the pyridinone ring.
Uniqueness
2-Thioxo-2,3-dihydropyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a thioxo and a pyridinone group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
873375-64-5 |
|---|---|
分子式 |
C5H5NOS |
分子量 |
127.17 g/mol |
IUPAC名 |
2-sulfanylidene-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8) |
InChIキー |
TWDKTUFMBYDRLA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=CNC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)

![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356522.png)

![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356548.png)



![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356574.png)
